N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1047477-54-2
VCID: VC5112324
InChI: InChI=1S/C23H20N4O3/c1-14-3-5-17(9-15(14)2)19-7-8-24-22-18(12-26-27(19)22)23(28)25-11-16-4-6-20-21(10-16)30-13-29-20/h3-10,12H,11,13H2,1-2H3,(H,25,28)
SMILES: CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC5=C(C=C4)OCO5)C
Molecular Formula: C23H20N4O3
Molecular Weight: 400.438

N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

CAS No.: 1047477-54-2

Cat. No.: VC5112324

Molecular Formula: C23H20N4O3

Molecular Weight: 400.438

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide - 1047477-54-2

Specification

CAS No. 1047477-54-2
Molecular Formula C23H20N4O3
Molecular Weight 400.438
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Standard InChI InChI=1S/C23H20N4O3/c1-14-3-5-17(9-15(14)2)19-7-8-24-22-18(12-26-27(19)22)23(28)25-11-16-4-6-20-21(10-16)30-13-29-20/h3-10,12H,11,13H2,1-2H3,(H,25,28)
Standard InChI Key ZSWLHCHYQDKTHA-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC5=C(C=C4)OCO5)C

Introduction

N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic organic compound characterized by its pyrazolo[1,5-a]pyrimidine scaffold. This structure is notable for its applications in medicinal chemistry due to its biological activity and potential therapeutic benefits. The compound integrates a benzodioxole moiety and a dimethylphenyl substituent, which contribute to its pharmacological profile.

Structural Features

Molecular Formula: C21_{21}H19_{19}N3_{3}O3_{3}

Key Functional Groups:

  • Benzodioxole Ring: A fused aromatic system contributing to hydrophobic interactions and electronic properties.

  • Pyrazolo[1,5-a]pyrimidine Core: A heterocyclic framework often associated with kinase inhibition and other biological activities.

  • Dimethylphenyl Substituent: Enhances lipophilicity and may influence binding affinity to biological targets.

  • Carboxamide Group: Provides hydrogen bonding capacity critical for receptor interactions.

2D and 3D Representations: The compound's molecular structure can be visualized as a planar pyrazolo[1,5-a]pyrimidine ring system connected to a benzodioxole moiety via a methylene bridge and further substituted with a 3,4-dimethylphenyl group at the C7 position.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Pyrazolo[1,5-a]pyrimidine Core: This is achieved by cyclization reactions involving pyrazole derivatives and appropriate precursors such as β-diketones or esters.

  • Introduction of Substituents: The benzodioxole moiety is introduced via alkylation or condensation reactions using benzodioxole derivatives.

  • Amidation Reaction: The carboxamide functionality is added through reaction with amines under conditions promoting amide bond formation.

Biological Activity

4.1 Pharmacological Potential
Compounds with the pyrazolo[1,5-a]pyrimidine core have demonstrated diverse biological activities:

  • Antimicrobial Activity: Effective against mycobacteria by targeting ATP synthase .

  • Antifungal Properties: Related derivatives exhibit activity against Candida species by disrupting cellular pathways .

  • Kinase Inhibition: The scaffold is known to inhibit cyclin-dependent kinases (CDKs), making it a potential candidate for cancer therapy .

4.2 Mechanism of Action
The compound likely interacts with enzymes or receptors via:

  • Hydrogen bonding through the carboxamide group.

  • π–π stacking interactions facilitated by the aromatic rings.

  • Hydrophobic interactions involving the dimethylphenyl substituent.

Research Findings

6.1 Structure–Activity Relationships (SAR)
Research indicates that:

  • Substitution at the C7 position of the pyrazolo[1,5-a]pyrimidine ring significantly impacts biological activity .

  • Benzodioxole enhances binding affinity due to its electronic properties .

6.2 Crystallographic Data
Crystal structures reveal that the benzodioxole ring adopts an envelope conformation, while the dimethylphenyl group influences molecular packing through van der Waals interactions .

Applications

7.1 Drug Development
The compound's scaffold is being explored for:

  • Tuberculosis treatment by targeting bacterial ATP synthase .

  • Antifungal drugs targeting resistant Candida strains .

7.2 Chemical Biology
Its unique structure makes it a valuable tool in studying enzyme-ligand interactions and developing selective inhibitors.

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